2-(Pyridin-4-YL)propanenitrile
Description
2-(Pyridin-4-yl)propanenitrile is a nitrile-containing organic compound featuring a pyridine ring substituted at the 4-position with a propanenitrile moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
2-pyridin-4-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7(6-9)8-2-4-10-5-3-8/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJBQWWXUDNBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543222 | |
| Record name | 2-(Pyridin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79757-29-2 | |
| Record name | 2-(Pyridin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20543222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Pyridin-4-YL)propanenitrile can be synthesized through several methods. One common approach involves the reaction of pyridine with hydrogen fluoride in the presence of a ketone or alcohol solvent. The reaction conditions can be adjusted based on specific requirements .
Another method involves the preparation of ethyl 2-cyano-2-(pyridine-4-yl) acetic ester from 4-chloropyridine hydrochloride through a decarboxylation reaction. This intermediate is then reacted with dimethyl sulfoxide and lithium chloride at elevated temperatures to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-YL)propanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Pyridin-4-YL)propanenitrile is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-YL)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs of 2-(Pyridin-4-yl)propanenitrile vary in substituents, functional groups, and pyridine ring substitution patterns. These differences influence reactivity, solubility, and biological activity.
Table 1: Comparative Data for this compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Key Structural Features |
|---|---|---|---|---|---|
| 2-(Pyridin-4-yl)acetonitrile hydrochloride | 13121-99-8 | C₇H₆ClN₂ | 153.59 | N/A | Acetonitrile backbone; pyridin-4-yl; HCl salt |
| 2-Methyl-2-(pyridin-4-yl)propanenitrile | 79757-31-6 | C₉H₁₀N₂ | 146.19 | 95% | Methyl branching at C2; pyridin-4-yl |
| 2-Methyl-3-oxo-3-(pyridin-4-yl)propanenitrile | 1094267-19-2 | C₉H₈N₂O | 160.18 | N/A | Oxo group at C3; methyl at C2 |
| 3-Oxo-3-(pyridin-2-yl)propanenitrile | 54123-21-6 | C₈H₆N₂O | 146.15 | N/A | Oxo group at C3; pyridin-2-yl substitution |
| (Pyridin-4-ylsulfanyl)formonitrile | 2637-36-7 | C₆H₄N₂S | 136.17 | N/A | Sulfanyl bridge; formonitrile backbone |
Key Observations :
- Functional Group Modifications : Introduction of an oxo group (e.g., 2-Methyl-3-oxo-3-(pyridin-4-yl)propanenitrile) enhances polarity, improving solubility in polar solvents .
- Pyridine Substitution Position : 3-Oxo-3-(pyridin-2-yl)propanenitrile demonstrates how pyridine ring substitution (2- vs. 4-position) affects electronic properties, with the 2-position inducing stronger inductive effects .
Biological Activity
2-(Pyridin-4-YL)propanenitrile, with the molecular formula C9H10N2, is an organic compound characterized by a pyridine ring substituted at the 4-position with a propanenitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The structural features of this compound, including the nitrile functional group, suggest a reactivity profile that may interact with various biological macromolecules.
The synthesis of this compound can be achieved through several methods, often involving multi-step reactions. Common synthetic routes include:
- Nitrile Formation : Reaction of pyridine derivatives with appropriate nitrile precursors.
- Functionalization : Subsequent modifications to introduce other functional groups that enhance biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly through its interaction with enzymes involved in cell proliferation and apoptosis. Notably, it has been explored as a lead candidate in drug discovery for targeting specific cancer types. Its ability to modulate enzyme activity suggests potential implications for pharmacokinetics and drug interactions.
The biological activity of this compound is likely mediated through its interaction with various molecular targets, including:
- Enzymes : Such as cytochrome P450, which play a crucial role in drug metabolism.
- Receptors : Potential binding to receptors involved in cell signaling pathways.
These interactions may lead to altered metabolic processes and enhanced therapeutic effects.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections.
Study 2: Anticancer Activity
In another investigation, the anticancer properties of this compound were assessed using various cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This study highlights the compound's potential as a therapeutic agent in oncology.
Comparative Analysis
To provide further insight into the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-Methyl-2-(pyridin-4-YL)propanenitrile | Nitrile derivative | Exhibits antimicrobial and anticancer activities |
| 3-(Pyridin-4-YL)propanenitrile | Nitrile derivative | May exhibit distinct biological activities |
| 2-Hydroxy-2-(pyridin-4-YL)propanenitrile | Hydroxy derivative | Different reactivity due to hydroxyl group |
This table illustrates the diversity within nitrile derivatives of pyridine and underscores the unique characteristics of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
